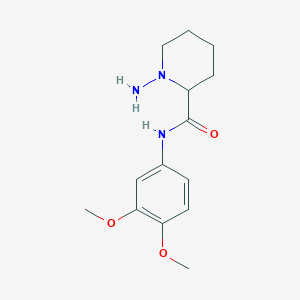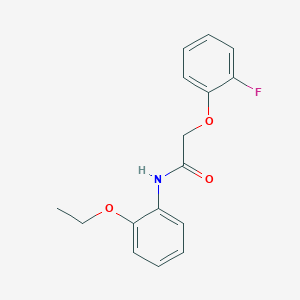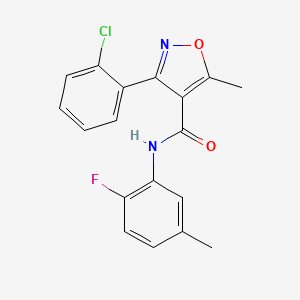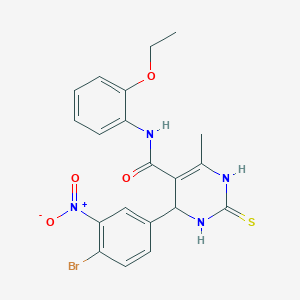![molecular formula C21H22N2O8S B5141713 dimethyl 2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate](/img/structure/B5141713.png)
dimethyl 2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate, also known as DMAMT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMAMT is a terephthalic acid derivative that is synthesized through a multi-step process. In
作用機序
The mechanism of action of dimethyl 2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of various kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK). These enzymes play a crucial role in various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and analgesic properties. It has also been shown to have potential applications in the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, this compound has been found to exhibit excellent biocompatibility, making it a promising candidate for drug delivery systems.
実験室実験の利点と制限
Dimethyl 2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate has several advantages for lab experiments, including its ease of synthesis and purification, as well as its high purity and stability. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of dimethyl 2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate, including the development of new synthetic methods and the exploration of its potential applications in various fields. In medicinal chemistry, future studies could focus on the development of this compound-based drugs for the treatment of various diseases. In material science, future studies could focus on the synthesis of new materials using this compound as a building block. Additionally, future studies could explore the potential applications of this compound in catalysis and other fields.
合成法
Dimethyl 2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate is synthesized through a multi-step process that involves the reaction of terephthalic acid with N-(3-acetylphenyl)-N-(methylsulfonyl)glycine. The reaction is carried out in the presence of a solvent and a catalyst, which facilitates the formation of this compound. The resulting compound is then purified through various techniques, including recrystallization and chromatography.
科学的研究の応用
Dimethyl 2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory and anti-tumor properties. It has also been found to have potential applications in drug delivery systems due to its ability to target specific cells and tissues. In material science, this compound has been used as a building block for the synthesis of various materials, including metal-organic frameworks and polymers. In catalysis, this compound has been found to exhibit excellent catalytic activity in various reactions, including esterification and transesterification.
特性
IUPAC Name |
dimethyl 2-[[2-(3-acetyl-N-methylsulfonylanilino)acetyl]amino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O8S/c1-13(24)14-6-5-7-16(10-14)23(32(4,28)29)12-19(25)22-18-11-15(20(26)30-2)8-9-17(18)21(27)31-3/h5-11H,12H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJSUPIXDJEYGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N(CC(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B5141637.png)


![4-[3-(3-methoxyphenoxy)propoxy]-1,2-dimethylbenzene](/img/structure/B5141663.png)

![4-fluoro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5141672.png)


![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5141696.png)
![4-[(sec-butylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5141700.png)
![3-{1-[(3-methyl-1H-indol-2-yl)methyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5141701.png)
![N-(3,4-dimethylphenyl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinamine](/img/structure/B5141706.png)
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B5141709.png)
